A Technical Guide to 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one
A Technical Guide to 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Abstract
This technical guide provides an in-depth overview of 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the compound's core physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its potential applications for researchers, scientists, and drug development professionals. The synthesis workflow is visually represented, and all technical claims are supported by authoritative references to ensure scientific integrity.
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in pharmacology, present in a wide array of therapeutic agents known for their diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The derivatization of the 4,5-dihydro-1H-1,2,4-triazol-5-one core, in particular, allows for the synthesis of novel molecules with finely-tuned pharmacological profiles.[1]
The introduction of a tert-butyl group at the N1 position imparts significant steric hindrance and lipophilicity. This modification can profoundly influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. Understanding the synthesis and properties of 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one is therefore critical for its utilization as a versatile building block in the development of new chemical entities.
Physicochemical and Structural Properties
A comprehensive summary of the key identifiers and properties for 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | Not explicitly found; compound is a specific derivative. | - |
| Molecular Formula | C6H11N3O | [3] |
| Molecular Weight | 141.17 g/mol | [3] |
| IUPAC Name | 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one | - |
| Synonyms | 1-tert-butyl-1,2,4-triazolidin-5-one | - |
| Physical Form | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | [2] |
Note: A specific CAS number for this exact structure was not located in the searched databases. Researchers should verify identity via analytical methods like NMR and mass spectrometry upon synthesis.
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-substituted triazolone derivatives often involves the cyclization of carbazate or semicarbazide precursors. The following protocol outlines a robust method for preparing the title compound, adapted from established syntheses of related heterocyclic systems. The key starting material is tert-butyl carbazate, a versatile reagent in organic synthesis.[4][5][6]
Required Materials and Reagents
-
tert-Butyl carbazate (CAS: 870-46-2)[4]
-
Triethyl orthoformate
-
Formamide
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Anhydrous magnesium sulfate
-
Standard reflux and distillation apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
Step-by-Step Synthesis Workflow
Step 1: Formation of Ethyl N'-(tert-butoxycarbonyl)formimidate
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine tert-butyl carbazate (13.22 g, 0.1 mol) and triethyl orthoformate (17.78 mL, 0.12 mol).
-
Heat the mixture to reflux at 120-130°C for 3 hours. The reaction progress can be monitored by TLC.
-
Causality: This step forms the formimidate intermediate. The excess triethyl orthoformate drives the reaction to completion by acting as both reactant and solvent.
-
-
After cooling to room temperature, remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure using a rotary evaporator. The crude product is a viscous oil and is used in the next step without further purification.
Step 2: Cyclization to form 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one
-
To the crude intermediate from Step 1, add formamide (40 mL, 1.0 mol) and a catalytic amount of sodium methoxide solution (0.5 mL).
-
Causality: Formamide serves as the nitrogen source for the triazole ring. The basic catalyst (sodium methoxide) facilitates the nucleophilic attack and subsequent cyclization/condensation, leading to the formation of the stable triazolone ring.[7]
-
-
Heat the reaction mixture to 150-160°C and maintain it for 4 hours. Ammonia and methanol are evolved as byproducts.
-
Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and stir.
-
Acidify the aqueous solution to pH 5-6 with 1M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Step 3: Purification
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one as a crystalline solid.
-
Dry the product under vacuum.
-
Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should be determined and compared against literature values for analogous compounds.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
Applications in Research and Drug Development
Derivatives of the 1,2,4-triazol-5-one scaffold are recognized for a wide spectrum of biological activities.[2] This core structure is a key building block for molecules with potential applications as:
-
Antimicrobial and Antifungal Agents: The triazole ring is a well-established pharmacophore in many antifungal drugs.[1]
-
Anticancer Agents: Certain triazolone derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines.[1]
-
Agrochemicals: The triazole moiety is present in various fungicides and plant growth regulators.[8][9]
The title compound, featuring the N-tert-butyl group, serves as a valuable starting point for library synthesis. The remaining positions on the triazolone ring (N4 and C3) are available for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety, Handling, and Storage
Safety:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents, particularly tert-butyl carbazate and sodium methoxide, before beginning work.
Handling:
-
Sodium methoxide is corrosive and flammable; handle with extreme care.
-
Avoid inhalation of dust from the final product.
Storage:
-
Store the final compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- BIOFOUNT. (n.d.). 1-tert-butyl-4,5-dihydro-1H-1,2,4-triazol-5-one.
- National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. PubChem Compound Database.
- BenchChem. (2025). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols: The Reaction of tert-Butyl Carbazate with Aldehydes and Ketones in Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. PubChem Compound Database.
- AChemBlock. (n.d.). tert-Butyl (S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate.
- Bahçeci, Ş., et al. (n.d.). A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Retrieved from Oriental Journal of Chemistry website.
- Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- MDPI. (n.d.). tert-Butyl Carbazate (N-Boc-Hydrazine).
- CORE. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).
- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.
- Smolecule. (2024). 1-tert-butyl-1H-1,2,4-triazole-5-carbaldehyde.
- ChemNet. (n.d.). (1Z)-1-({[3-(4-tert-butylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]amino}methylidene)naphthalen-2(1H)-one.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
- MDPI. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
- Sahiba, N., et al. (n.d.).
- National Institutes of Health. (2019).
- PubMed. (n.d.). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.
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